molecular formula C6H2BrF2NO2 B1527600 1-Bromo-2,5-difluoro-3-nitrobenzene CAS No. 741721-51-7

1-Bromo-2,5-difluoro-3-nitrobenzene

Cat. No.: B1527600
CAS No.: 741721-51-7
M. Wt: 237.99 g/mol
InChI Key: ROLNDFKAQIUDIV-UHFFFAOYSA-N
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Description

1-Bromo-2,5-difluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2BrF2NO2 and a molecular weight of 237.99 g/mol . It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

1-Bromo-2,5-difluoro-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2,5-difluoro-3-nitrobenzoic acid using bromine in the presence of a catalyst such as mercury(II) oxide in carbon tetrachloride . The reaction mixture is heated to reflux and irradiated with light to facilitate the bromination process. After the reaction is complete, the product is purified through chromatography using a hexane/ethyl acetate mixture .

Industrial production methods typically involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2,5-difluoro-3-nitrobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-Bromo-2,5-difluoro-3-nitrobenzene is utilized across various scientific disciplines:

Organic Synthesis

  • Building Block : It serves as a crucial intermediate in the synthesis of more complex organic molecules. The presence of both bromine and fluorine allows for diverse substitution reactions, making it valuable in creating various derivatives .

Medicinal Chemistry

  • Drug Development : The compound is explored for its potential in synthesizing pharmaceuticals targeting specific biological pathways. Its reactivity facilitates the development of biologically active molecules .
    • Antimicrobial Activity : Derivatives have shown significant antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus, potentially disrupting bacterial membranes due to its electrophilic nature.
    • Cancer Research : Studies indicate that modifications of this compound can enhance apoptosis in cancer cells, suggesting its potential as a lead candidate in anticancer drug development.

Agrochemicals

  • Pesticides and Herbicides : The compound's ability to modify biological activity makes it suitable for developing agrochemicals that target specific pests while reducing environmental impact .

Case Study 1: Antimicrobial Properties

A peer-reviewed study demonstrated that derivatives of this compound exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism involved disruption of bacterial cell membranes attributed to the compound's electrophilic nature.

Case Study 2: Cancer Cell Inhibition

Research focused on synthesizing analogs of this compound revealed that certain modifications led to enhanced apoptosis in various cancer cell lines. This study underscored the potential for these compounds as lead candidates in anticancer therapies.

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-difluoro-3-nitrobenzene depends on the specific application and the target molecule it interacts withThe bromine and nitro groups are particularly reactive, enabling the compound to act as a key intermediate in many synthetic pathways .

Comparison with Similar Compounds

1-Bromo-2,5-difluoro-3-nitrobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine, fluorine, and nitro groups, which provide a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.

Biological Activity

1-Bromo-2,5-difluoro-3-nitrobenzene is a halogenated nitrobenzene derivative with significant implications in medicinal chemistry and organic synthesis. Its unique structure, featuring both bromine and fluorine substituents, enhances its reactivity and biological activity. This article explores the compound's biological properties, mechanisms of action, and applications in pharmaceuticals and agrochemicals.

  • Chemical Formula : C₆H₂BrF₂NO₂
  • Molecular Weight : 237.99 g/mol
  • CAS Number : 741721-51-7
  • Structure : The presence of the nitro group (-NO₂) and halogens (Br and F) contributes to its electrophilic nature, making it a valuable intermediate in various chemical reactions.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through the following mechanisms:

  • Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution reactions, where the nitro group can be reduced to an amino group, potentially leading to bioactive amines.
  • Nucleophilic Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or thiols, creating new compounds with enhanced biological properties .

Pharmaceutical Development

The compound is explored for its potential in drug development due to its ability to interact with biological targets. Its unique structure allows for modifications that can lead to increased efficacy against specific diseases. For instance:

  • Antimicrobial Activity : Research indicates that derivatives of this compound show promising antimicrobial properties against various pathogens .
  • Cancer Research : Studies have suggested that compounds similar to this nitrobenzene derivative can inhibit cancer cell proliferation by interfering with cellular signaling pathways .

Agrochemical Applications

The compound's reactivity makes it suitable for use in developing agrochemicals:

  • Pesticides and Herbicides : Its ability to modify biological activity allows for the enhancement of pesticide efficacy, targeting specific pests while minimizing environmental impact .

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes due to the compound's electrophilic nature.

Case Study 2: Cancer Cell Inhibition

In another study focusing on cancer therapy, researchers synthesized several analogs of this compound. These compounds were tested against various cancer cell lines, revealing that certain modifications led to enhanced apoptosis in cancer cells. The study highlighted the potential for these compounds as lead candidates in anticancer drug development.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
Cancer Cell InhibitionInduces apoptosis in multiple cancer cell lines
Pesticide EfficacyEnhanced efficacy in targeted pest control

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-2,5-difluoro-3-nitrobenzene?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration steps. A plausible route starts with 1-bromo-2,5-difluorobenzene (CAS 399-94-0), followed by nitration using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). The nitro group is introduced meta to the bromine and fluorine substituents due to their electron-withdrawing effects, directing nitration to the 3-position. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended. Yield optimization requires monitoring reaction time and stoichiometry to minimize di-nitration byproducts .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • ¹H NMR : Expect aromatic proton signals in the δ 7.5–8.5 ppm range, with splitting patterns reflecting adjacent fluorine atoms (e.g., doublets or triplets).
  • ¹⁹F NMR : Two distinct signals for the fluorine atoms at positions 2 and 5, influenced by electron-withdrawing groups.
  • Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 239 (C₆H₂BrF₂NO₂⁺) and fragment peaks corresponding to loss of NO₂ (93 Da) or Br (79 Da).
  • IR Spectroscopy : Strong absorption bands for nitro groups (~1520 cm⁻¹, asymmetric stretch; ~1350 cm⁻¹, symmetric stretch) and C-F bonds (~1200 cm⁻¹).
    Cross-referencing with computational data (e.g., PubChem or NIST Chemistry WebBook) enhances validation .

Advanced Research Questions

Q. What factors govern regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer: Regioselectivity is dictated by the electron-withdrawing effects of substituents:

  • Bromine (Br) : Acts as a meta-director due to its -I effect.
  • Fluorine (F) : Despite its -I effect, ortho/para-directing via resonance (+M) in electron-deficient aromatic systems.
  • Nitro (NO₂) : Strong meta-director.
    Competition between these groups complicates predictions. Computational modeling (e.g., DFT calculations) or isotopic labeling experiments can clarify dominant directing effects. For example, nitration of the parent bromodifluorobenzene (CAS 399-94-0) favors the 3-position due to the combined influence of Br and F .

Q. How do multiple electron-withdrawing groups influence nucleophilic aromatic substitution (NAS) reactivity?

Methodological Answer: The trifecta of Br, F, and NO₂ creates a highly electron-deficient aromatic ring, enhancing NAS under mild conditions (e.g., room temperature). Key considerations:

  • Activation Energy : Reduced due to destabilization of the aromatic π-system.
  • Leaving Group : Bromine is favored over fluorine in NAS due to weaker C-Br bonds.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states.
    Experimental validation: React this compound with methoxide (NaOMe) in DMF. Monitor substitution at Br (major product: 2,5-difluoro-3-nitroanisole) using GC-MS or HPLC. Competing side reactions (e.g., denitroation) may occur under harsh conditions .

Q. Data Contradiction Analysis

Q. Discrepancies in reported stability under thermal conditions: How to resolve?

Methodological Answer: Conflicting thermal stability data may arise from impurities or analytical methods. To address:

Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperature.

Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 5°C/min in N₂).

Comparative Studies : Benchmark against structurally similar compounds (e.g., 1-bromo-2,4,6-trifluorobenzene, CAS 2367-76-2) with known stability profiles .

Properties

IUPAC Name

1-bromo-2,5-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLNDFKAQIUDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719944
Record name 1-Bromo-2,5-difluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741721-51-7
Record name 1-Bromo-2,5-difluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Bromo-2,5-difluoro-3-nitrobenzene
1-Bromo-2,5-difluoro-3-nitrobenzene
1-Bromo-2,5-difluoro-3-nitrobenzene
1-Bromo-2,5-difluoro-3-nitrobenzene
1-Bromo-2,5-difluoro-3-nitrobenzene
1-Bromo-2,5-difluoro-3-nitrobenzene

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